3-(3-Ethoxyphenyl)azetidine
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Overview
Description
3-(3-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3-Ethoxyphenyl)azetidine, can be achieved through several methods:
Cyclization of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis using alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the use of organoboronates and a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods: Industrial production of azetidines often involves scalable methods such as:
Electrocatalytic Intramolecular Hydroamination: This method uses cobalt catalysis and electricity to enable regioselective generation of key intermediates.
Nickel-Catalyzed Suzuki Cross-Coupling: This approach utilizes bench-stable benzoylated 1-azabicyclo[1.1.0]butane and boronic acids.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are influenced by the ring strain and the presence of the nitrogen atom.
Substitution Reactions: Common reagents include alkyl halides and organometallic reagents.
Cycloaddition Reactions: The aza Paternò–Büchi reaction is a notable example, where an imine and an alkene react under photochemical conditions to form azetidines.
Common Reagents and Conditions:
Oxidizing Agents: Such as peroxides and oxygen.
Reducing Agents: Including hydrogen and metal hydrides.
Catalysts: Nickel, cobalt, and copper catalysts are commonly used in various reactions.
Major Products:
Functionalized Azetidines: These are often the result of substitution and cycloaddition reactions.
Scientific Research Applications
3-(3-Ethoxyphenyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)azetidine is primarily driven by its ring strain and the presence of the nitrogen atom. This strain facilitates unique reactivity, allowing for bond functionalization through N–C bond cleavage . The compound interacts with various molecular targets and pathways, including those involved in drug metabolism and enzyme inhibition .
Comparison with Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability.
Uniqueness of 3-(3-Ethoxyphenyl)azetidine:
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-5-3-4-9(6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 |
InChI Key |
MFIZWCMWPMQUOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNC2 |
Origin of Product |
United States |
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